molecular formula C26H34N2O B2523568 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole CAS No. 615280-70-1

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole

Cat. No.: B2523568
CAS No.: 615280-70-1
M. Wt: 390.571
InChI Key: LCNBWMPUSMLKHK-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by two distinct structural motifs: a 4-(tert-butyl)phenoxymethyl group at position 2 and a 2-cyclohexylethyl chain at position 1 of the benzimidazole core.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(2-cyclohexylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O/c1-26(2,3)21-13-15-22(16-14-21)29-19-25-27-23-11-7-8-12-24(23)28(25)18-17-20-9-5-4-6-10-20/h7-8,11-16,20H,4-6,9-10,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNBWMPUSMLKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxy and cyclohexylethyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzimidazole, including the compound in focus, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival.

  • Case Study : A derivative with a similar structure demonstrated an IC50 value of 25.72 μM against MCF-7 cells, indicating effective cytotoxicity .

Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antimicrobial activities. The compound's structural features may contribute to its effectiveness against various bacterial strains.

  • Case Study : A related benzimidazole compound showed potent activity against Staphylococcus aureus with an MIC of 0.015 mg/mL, suggesting that similar compounds could be developed for treating bacterial infections .

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes involved in critical biological processes. For example, some benzimidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.

  • Data Table: Inhibition Potency of Related Compounds
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (μM)
Compound A25.91 ± 0.7785.91 ± 0.233.11
Compound B (similar structure)30902.50

Synthesis and Functionalization

The synthetic routes for creating this compound involve advanced organic chemistry techniques that can be applied to develop new materials with specific properties. The ability to modify the benzimidazole core allows for the design of compounds with tailored functionalities for applications in sensors or catalysts.

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The phenoxy group can enhance the compound’s binding affinity and selectivity. The cyclohexylethyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit varied pharmacological profiles depending on substituent patterns. Below is a detailed comparison of the target compound with structurally or functionally related analogs from the literature.

Structural Analogues with Phenoxymethyl Substituents

  • Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Features a bromophenyl-thiazole moiety linked via a triazole-phenoxymethyl bridge. Demonstrated strong binding affinity in docking studies, attributed to halogen (Br) interactions with hydrophobic pockets .
  • 2-(((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)-1H-benzo[d]imidazole :

    • Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a triazole-nitrobenzyl conjugate.
    • The nitro group may serve as a hydrogen bond acceptor, contrasting with the tert-butyl group’s purely hydrophobic role in the target compound .

Benzimidazoles with Bulky Alkyl/Aryl Substituents

  • 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole: Contains a benzyl group at position 1 and a 4-methoxyphenyl at position 2.
  • Lansoprazole ((RS)-2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole):

    • A proton-pump inhibitor with a trifluoroethoxy-pyridinyl substituent.
    • Unlike the target compound’s cyclohexylethyl chain, lansoprazole’s sulfinyl group is critical for covalent binding to H+/K+-ATPase .

Anticancer and Antimicrobial Derivatives

  • Compound 9c (Quinoline-benzimidazole hybrid): Combines a 7-chloroquinoline unit with a triazole-phenoxymethyl-benzimidazole scaffold. Exhibits antiproliferative activity against HepG2 cells, suggesting that the target compound’s cyclohexylethyl group could similarly enhance anticancer potency by modulating cellular uptake .
  • BD-5 (1-(4-(((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone): Features a 4-nitrophenyl group and acetophenone linkage.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Activity/Feature Reference
Target Compound 4-(tert-butyl)phenoxymethyl, 2-cyclohexylethyl ~435 (estimated) High lipophilicity, steric bulk
Compound 9c () Bromophenyl-thiazole-triazole ~634 Strong docking affinity
Lansoprazole Trifluoroethoxy-pyridinyl, sulfinyl 369.36 Proton-pump inhibition
1-Benzyl-2-(4-methoxyphenyl)-1H-benz. Benzyl, 4-methoxyphenyl ~316 π-π stacking interactions
BD-5 () 4-Nitrophenyl, acetophenone ~380 Antimicrobial activity

Research Findings and Implications

  • Lipophilicity and Bioavailability : The tert-butyl and cyclohexylethyl groups in the target compound likely enhance logP values compared to analogs with polar substituents (e.g., nitro or methoxy groups), favoring blood-brain barrier penetration .
  • Synthetic Accessibility : Unlike triazole-containing derivatives (e.g., ), the target compound’s structure may simplify synthesis by avoiding multi-step click chemistry, though purification of bulky substituents could pose challenges .
  • Target Specificity : The cyclohexylethyl chain’s rigidity may restrict binding to flexible enzyme pockets, contrasting with lansoprazole’s sulfinyl group, which undergoes acid-activated conformational changes .

Biological Activity

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the tert-butyl group and cyclohexylethyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzimidazole compounds can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly GABA-A receptors, which are crucial in neurological functions.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act as a positive allosteric modulator at GABA-A receptors, enhancing inhibitory neurotransmission and potentially providing therapeutic effects in neurological disorders.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzimidazole structure enhanced antibacterial activity significantly, suggesting that this compound could be a candidate for further development in this area .

Study 2: Anticancer Potential

In vitro studies demonstrated that the compound could inhibit the proliferation of human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics .

Study 3: Neuropharmacological Effects

Research on GABA-A receptor modulation revealed that derivatives similar to the compound exhibited enhanced binding affinity at specific receptor subtypes, leading to increased inhibitory neurotransmission. This finding supports its potential use in treating anxiety disorders and epilepsy .

Data Tables

Activity Type Effect IC50 Value (µM) Reference
AntimicrobialInhibition of bacterial growth5.0
AnticancerInhibition of cancer cell growth0.5 - 5.0
NeuropharmacologicalModulation of GABA-A receptorsNot specified

Q & A

Q. What are the optimized synthetic routes for 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol/HCl) .
  • Step 2 : Alkylation at the N1 position using 2-cyclohexylethyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to control regioselectivity .
  • Step 3 : Introduction of the phenoxymethyl group via nucleophilic substitution, where tert-butylphenol reacts with chloromethyl intermediates in the presence of a phase-transfer catalyst .

Q. Critical Parameters :

  • Temperature control during alkylation (60–80°C) minimizes side reactions like over-alkylation.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Diagnostic signals include the singlet for tert-butyl protons (δ 1.3 ppm), cyclohexyl multiplet (δ 1.2–1.8 ppm), and aromatic protons (δ 6.8–7.6 ppm) .
    • ¹³C NMR : Key peaks: tert-butyl quaternary carbon (δ 31.2 ppm), benzimidazole C2 (δ 152 ppm) .
  • LC-MS : Molecular ion [M+H]⁺ at m/z ~435 (calculated for C₂₆H₃₃N₂O) confirms molecular weight .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) assesses purity (>98%) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., BoNT/A) to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal Assays : Cross-validate results using independent methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
  • Structural Analysis : Compare crystallographic data (if available) with docking simulations to verify binding modes .
  • Batch Variability : Test multiple synthetic batches to rule out impurities affecting bioactivity .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to the cyclohexylethyl chain to enhance solubility without disrupting benzimidazole π-stacking .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; blocking labile sites (e.g., tert-butyl oxidation) improves half-life .
  • Prodrug Design : Mask phenolic oxygen with acetyl groups to enhance oral bioavailability .

Q. How can in silico modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase domain) and identify critical residues (e.g., Lys721) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing groups at the phenoxy position .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding entropy/enthalpy trade-offs .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout Screens : Identify gene clusters essential for compound efficacy (e.g., apoptosis regulators) .
  • Thermal Proteome Profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts .
  • Transcriptomics : RNA-seq analysis post-treatment reveals pathways (e.g., MAPK/ERK) modulated by the compound .

Q. How can researchers address discrepancies between computational predictions and experimental results in SAR studies?

Methodological Answer:

  • Crystallography : Resolve co-crystal structures to validate docking poses (e.g., benzimidazole stacking with Tyr787 in EGFR) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications to refine force field parameters .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259351) to identify consensus SAR trends .

Q. What advanced analytical techniques are required to characterize degradation products under physiological conditions?

Methodological Answer:

  • LC-HRMS : Identify oxidative metabolites (e.g., tert-butyl → carboxylate) using fragmentation patterns .
  • NMR Relaxometry : Track hydrolytic degradation of the phenoxymethyl group in simulated gastric fluid .
  • XRD : Analyze stability of crystalline vs. amorphous forms under accelerated aging conditions .

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